4-Azido-n-cyclopropylbenzamide
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Overview
Description
4-Azido-n-cyclopropylbenzamide is an organic compound with the molecular formula C10H10N4O It is characterized by the presence of an azido group (-N3) attached to the benzamide structure, which includes a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-n-cyclopropylbenzamide typically involves the following steps:
Formation of Benzamide: The initial step involves the formation of benzamide through the direct condensation of benzoic acids and amines.
Introduction of the Azido Group: The azido group can be introduced via the reaction of the corresponding amine with hydrazoic acid in the presence of a catalyst like boron trifluoride etherate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-n-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Major Products
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amides and Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Azido-n-cyclopropylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocycles and other complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-n-cyclopropylbenzamide involves the reactivity of the azido group. The azido group can release nitrogen gas upon activation, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another azide compound with similar reactivity.
Cyclopropylamine: Shares the cyclopropyl group but lacks the azido functionality.
Benzamide: The parent compound without the azido group.
Properties
IUPAC Name |
4-azido-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-13-9-3-1-7(2-4-9)10(15)12-8-5-6-8/h1-4,8H,5-6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBWFZVZIRUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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